4-Ethylbenzenesulfonic acid
Overview
Description
4-Ethylbenzenesulfonic acid is an organic compound with the molecular formula C8H10O3S. It is a derivative of benzenesulfonic acid, where an ethyl group is substituted at the para position of the benzene ring. This compound is known for its applications in various chemical processes and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylbenzenesulfonic acid is synthesized by sulfonating ethylbenzene with sulfuric acid. The reaction involves the addition of sulfur trioxide to ethylbenzene, followed by the separation of the isomers via the aniline salt .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the continuous sulfonation of ethylbenzene using sulfuric acid. The process is optimized for high yield and purity, ensuring the efficient separation of the desired isomer from other by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylbenzenesulfonic acid undergoes various chemical reactions, including:
Sulfonation: The addition of sulfur trioxide and fuming sulfuric acid to produce benzenesulfonic acid.
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the sulfonic acid group.
Common Reagents and Conditions:
Sulfur Trioxide and Fuming Sulfuric Acid: Used in the sulfonation process.
Strong Bases and Oxidizing Agents: These reagents can be used to further modify the compound, although it is incompatible with strong oxidizing agents.
Major Products Formed:
Benzenesulfonic Acid: Formed through the reversible sulfonation reaction.
Various Derivatives: Depending on the reagents and conditions used, different derivatives of this compound can be synthesized.
Scientific Research Applications
4-Ethylbenzenesulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 4-ethylbenzenesulfonic acid involves protonation, where it donates protons to interact with other molecules. This process is crucial in biochemical pathways such as enzyme catalysis, signal transduction, and protein folding . The sulfonic acid group (-SO3H) plays a pivotal role in these interactions by facilitating the transfer of protons.
Comparison with Similar Compounds
Benzenesulfonic Acid: The parent compound, which lacks the ethyl group.
4-Dodecylbenzenesulfonic Acid: A derivative with a longer alkyl chain, used in detergents and surfactants.
2-Naphthalenesulfonic Acid: Another aromatic sulfonic acid with different structural properties.
Uniqueness: 4-Ethylbenzenesulfonic acid is unique due to the presence of the ethyl group, which influences its reactivity and solubility. This makes it particularly useful in specific industrial and research applications where these properties are advantageous.
Properties
IUPAC Name |
4-ethylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIXOPDYGQCZFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046571 | |
Record name | 4-Ethylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98-69-1, 57352-34-8 | |
Record name | 4-Ethylbenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethylbenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057352348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 4-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Ethylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylbenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.156 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | p-ethylbenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.449 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ETHYLBENZENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIG6VCJ1KC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 4-ETHYLBENZENESULFONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5320 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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